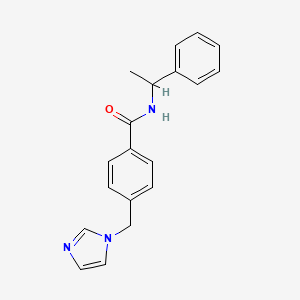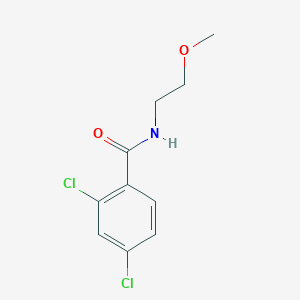
4-(1H-imidazol-1-ylmethyl)-N-(1-phenylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-imidazol-1-ylmethyl)-N-(1-phenylethyl)benzamide, also known as RO 15-1788, is a chemical compound that has been widely used in scientific research. It is a selective antagonist of the GABA(A) receptor, which is a type of neurotransmitter receptor that plays a key role in the regulation of neuronal activity in the brain.
Mechanism of Action
4-(1H-imidazol-1-ylmethyl)-N-(1-phenylethyl)benzamide 15-1788 acts as a selective antagonist of the GABA(A) receptor, which means that it blocks the binding of GABA to the receptor and prevents the inhibitory effects of GABA on neuronal activity. This leads to an increase in neuronal excitability and can have various effects on brain function, depending on the specific brain regions and circuits involved.
Biochemical and Physiological Effects:
4-(1H-imidazol-1-ylmethyl)-N-(1-phenylethyl)benzamide 15-1788 has been shown to have a wide range of biochemical and physiological effects, depending on the dose and duration of treatment. It has been shown to increase anxiety-like behavior in rodents, suggesting that the GABA(A) receptor plays a key role in the regulation of anxiety. It has also been shown to impair memory consolidation and retrieval, indicating that the GABA(A) receptor is involved in the formation and retrieval of memories. In addition, it has been shown to modulate the reward system in the brain, suggesting that it may have potential as a treatment for addiction.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(1H-imidazol-1-ylmethyl)-N-(1-phenylethyl)benzamide 15-1788 in lab experiments is its high selectivity for the GABA(A) receptor, which allows for the specific manipulation of this receptor without affecting other neurotransmitter systems. However, one limitation of using 4-(1H-imidazol-1-ylmethyl)-N-(1-phenylethyl)benzamide 15-1788 is its relatively short half-life, which means that repeated doses may be required to maintain the desired effects. In addition, the effects of 4-(1H-imidazol-1-ylmethyl)-N-(1-phenylethyl)benzamide 15-1788 may vary depending on the specific experimental conditions, such as the dose, duration of treatment, and the specific brain regions and circuits involved.
Future Directions
There are several future directions for research involving 4-(1H-imidazol-1-ylmethyl)-N-(1-phenylethyl)benzamide 15-1788. One area of interest is the role of the GABA(A) receptor in the development and treatment of neurological disorders, such as epilepsy and schizophrenia. Another area of interest is the potential use of GABA(A) receptor antagonists as treatments for addiction and anxiety disorders. Finally, further research is needed to elucidate the specific mechanisms underlying the effects of 4-(1H-imidazol-1-ylmethyl)-N-(1-phenylethyl)benzamide 15-1788 on brain function and behavior, which could lead to the development of more effective treatments for these conditions.
Synthesis Methods
The synthesis of 4-(1H-imidazol-1-ylmethyl)-N-(1-phenylethyl)benzamide 15-1788 involves several steps, including the reaction of 4-chlorobenzoyl chloride with 1-phenylethylamine to form 4-chlorobenzamide, which is then reacted with imidazole-1-carboxaldehyde to produce 4-(1H-imidazol-1-ylmethyl)-N-(1-phenylethyl)benzamide. The purity and yield of the final product can be improved by using various purification techniques, such as recrystallization and column chromatography.
Scientific Research Applications
4-(1H-imidazol-1-ylmethyl)-N-(1-phenylethyl)benzamide 15-1788 has been widely used in scientific research as a tool for investigating the role of the GABA(A) receptor in various physiological and pathological processes. It has been used to study the effects of GABA(A) receptor antagonists on anxiety, memory, and addiction, as well as the mechanisms underlying these effects. It has also been used to investigate the role of the GABA(A) receptor in the development of neurological disorders, such as epilepsy and schizophrenia.
properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-(1-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-15(17-5-3-2-4-6-17)21-19(23)18-9-7-16(8-10-18)13-22-12-11-20-14-22/h2-12,14-15H,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQFDWIJJNKQSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(imidazol-1-ylmethyl)-N-(1-phenylethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[4-(methylthio)phenyl]acetyl}-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6075143.png)
![3-{2-oxo-2-[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B6075161.png)

![5-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B6075173.png)
![N-(3-fluoro-4-methylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6075174.png)
![1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6075183.png)
![6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B6075188.png)

![5-(4-fluorophenyl)-3-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6075200.png)
![1-{4-[1-(3-chlorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-4-oxobutyl}-2-pyrrolidinone](/img/structure/B6075201.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B6075208.png)

![5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one](/img/structure/B6075230.png)
![1'-{[3-(4-hydroxyphenyl)-1H-pyrazol-5-yl]carbonyl}spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B6075232.png)